Hexadecyl isocyanate
Overview
Description
Hexadecyl isocyanate is a type of organic compound that falls under the category of isocyanates, which are known for their reactive isocyanate group (-N=C=O). While the provided papers do not directly discuss hexadecyl isocyanate, they do provide insights into the behavior and reactions of isocyanates in general, which can be extrapolated to understand hexadecyl isocyanate.
Synthesis Analysis
Isocyanates can be synthesized through various methods. For instance, the synthesis of isocyanide complexes of technetium(I) involves the reduction of the pertechnetate ion with sodium dithionite in the presence of isocyanide ligands . Although this paper focuses on technetium(I) complexes, the general approach to synthesizing isocyanide complexes can be informative for understanding the synthesis of hexadecyl isocyanate.
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the presence of the isocyanate group. In the case of hexadecyl isocyanate, this group would be attached to a hexadecyl chain, a long hydrocarbon chain with sixteen carbon atoms. The papers discuss the structure of various isocyanide complexes, such as hexakis(isocyanide)metals, which are coordinated by six isocyanide ligands . These studies on isocyanide complexes can provide insights into the bonding and geometry around the isocyanate group.
Chemical Reactions Analysis
Isocyanates are highly reactive and can undergo a range of chemical reactions. For example, organic isocyanates can interact with transition metal complexes, forming various coordination compounds . The reactivity of isocyanates with metals and other compounds can shed light on the types of reactions that hexadecyl isocyanate may undergo, such as the formation of amide ligands or carboxamido complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. Isocyanates are generally reactive towards nucleophiles, including water and alcohols, leading to the formation of ureas, carbamates, or carbon dioxide . The papers do not provide specific information on the physical properties of hexadecyl isocyanate, but the properties of isocyanates, in general, can be expected to include a low boiling point for smaller isocyanates and increased hydrophobicity for longer alkyl chains like hexadecyl.
Scientific Research Applications
1. Surface Modification and Low Energy Polymeric Films Hexadecyl isocyanate, as part of the isocyanate family, has been instrumental in the development of low surface energy polymeric films. These films are created using solventless liquid oligoesters and partially fluorinated isocyanates, leading to the production of surfaces with significantly low energy. Such surfaces exhibit high water and oil repellency, making them suitable for a range of industrial applications. The presence of fluorine in the films contributes to their unique properties. For instance, when the fluorine concentration in the film is around 0.5−1.0 wt%, the surface F/C atomic ratio significantly increases, indicating a high level of surface enrichment of fluorine-containing species. This enrichment factor can reach up to 600, showcasing the film's potential in applications requiring non-stick or low friction surfaces (W. Ming et al., 2002).
2. Biomonitoring and Occupational Health In occupational settings, exposure to isocyanates including hexadecyl isocyanate is a concern due to their reactive nature. Biomonitoring methods have been developed to assess exposure levels and the efficacy of control measures. These methods often involve the analysis of specific diamines in urine or blood, released after hydrolysis of isocyanate-protein adducts. Studies have shown good correlations between inhalation exposure to isocyanate monomers and the levels of these diamines, proving the utility of biological monitoring as a significant tool in exposure assessment and control (J. Cocker, 2011).
3. Understanding Immunological Responses The bioreactivity of isocyanates such as hexadecyl isocyanate has raised questions about their antigenicity and the mechanisms underlying immunopathology. For instance, hexamethylene diisocyanate, a related compound, has been shown to cause significant changes in the shape and charge of human albumin when exposed to its vapors. Such modified albumin is recognized by the immune system, with a strong dependence on albumin as the carrier, indicating the potential antigenic and immunogenic nature of these compounds (A. Wisnewski et al., 2004).
4. Insights into Isocyanate-Induced Lung Diseases Gene expression profiling in mouse lungs following exposure to polymeric forms of isocyanates, like hexamethylene diisocyanate, has provided critical insights into the lung pathology associated with isocyanate exposure. The studies have identified genes involved in stress responses, inflammation, apoptosis, and cell survival, which are activated at different time points post-exposure. This research is pivotal for understanding the pathways involved in isocyanate-induced lung diseases and for developing potential therapeutic strategies (Chun-Ting Lee et al., 2005).
Safety And Hazards
Hexadecyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
properties
IUPAC Name |
1-isocyanatohexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXBRUGMACJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062081 | |
Record name | Hexadecane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl isocyanate | |
CAS RN |
1943-84-6 | |
Record name | Hexadecyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecane, 1-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, 1-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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